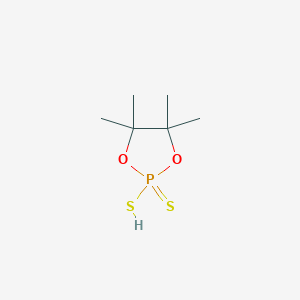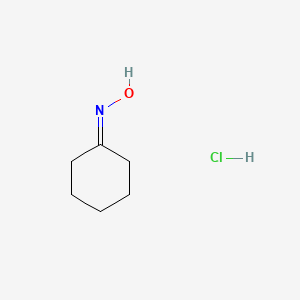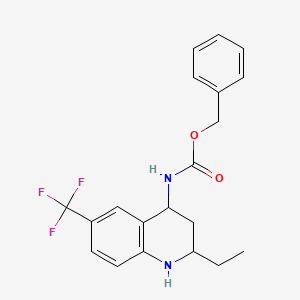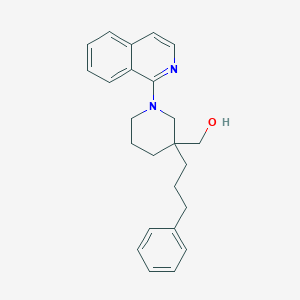
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide is an organophosphorus compound. It is characterized by a five-membered ring containing phosphorus, oxygen, and sulfur atoms. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with sulfur-containing reagents under controlled conditions. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are strictly followed due to the reactivity of the starting materials and the potential hazards associated with the synthesis process .
化学反応の分析
Types of Reactions
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers
作用機序
The mechanism of action of 1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the compound can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity is exploited in biochemical assays to study enzyme activity and protein interactions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems .
類似化合物との比較
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a chlorine atom instead of a sulfur atom.
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring sulfur chemistry, such as the synthesis of sulfur-containing compounds and biochemical probes .
特性
CAS番号 |
699-36-5 |
|---|---|
分子式 |
C6H13O2PS2 |
分子量 |
212.3 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphospholane |
InChI |
InChI=1S/C6H13O2PS2/c1-5(2)6(3,4)8-9(10,11)7-5/h1-4H3,(H,10,11) |
InChIキー |
INACQPHAAHYMKO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OP(=S)(O1)S)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)




![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)

![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)




